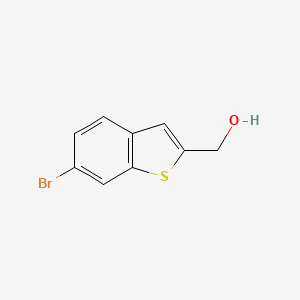

(6-Bromo-1-benzothiophen-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-1-benzothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEBIGMLMWYGHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544018 | |

| Record name | (6-Bromo-1-benzothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374933-76-3 | |

| Record name | (6-Bromo-1-benzothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (6-Bromo-1-benzothiophen-2-yl)methanol (CAS 374933-76-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (6-Bromo-1-benzothiophen-2-yl)methanol. This compound is a key intermediate in medicinal chemistry and has garnered interest for its utility in proteomics research.

Core Properties and Data

This compound is a brominated derivative of benzothiophene. Its structure features a bromine atom at the sixth position of the benzothiophene ring and a hydroxymethyl group at the second position.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 374933-76-3 | [1][2] |

| Molecular Formula | C₉H₇BrOS | [2][3] |

| Molecular Weight | 243.12 g/mol | [2][3] |

| Exact Mass | 241.94 g/mol | [2] |

| Calculated LogP | 3.1561 | [2] |

| Calculated PSA | 48.47 Ų | [2] |

Note: Some properties are calculated and may vary from experimental values.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the reduction of its corresponding ester, ethyl 6-bromobenzo[b]thiophene-2-carboxylate.

Synthesis of Precursor: Ethyl 6-bromobenzo[b]thiophene-2-carboxylate

A common method for the synthesis of the precursor ester involves the reaction of 4-bromo-2-fluorobenzaldehyde with ethyl 2-mercaptoacetate.

Experimental Protocol:

-

To a solution of 4-bromo-2-fluorobenzaldehyde (25.00 g, 123.2 mmol) in anhydrous dimethylformamide (DMF, 120 mL), add potassium carbonate (K₂CO₃, 22.08 g, 160 mmol) under an ice bath.

-

Stir the reaction mixture for 30 minutes before the dropwise addition of ethyl 2-mercaptoacetate (13.6 mL, 1.05 eq.).

-

Allow the mixture to warm to room temperature and stir overnight.

-

Heat the reaction mixture to 55°C and maintain stirring for 5 hours.

-

After cooling, add water (300 mL) to precipitate the product.

-

Filter the precipitate and wash with ethanol to yield the crude product.

Characterization of Ethyl 6-bromobenzo[b]thiophene-2-carboxylate:

-

¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.957 (s, 2H), 7.674 (d, 1H, J = 8.7 Hz), 7.481–7.448 (m, 1H), 4.397 (q, 2H, J = 7.2 Hz), 1.405 (t, 3H, J = 7.2 Hz).

-

¹³C NMR (75 MHz, CDCl₃) δ (ppm): 162.39, 143.43, 137.38, 134.47, 129.82, 128.51, 126.49, 125.24, 121.16, 61.77, 14.33.

Reduction to this compound

Generalized Experimental Protocol (Reduction of Ester):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH₄) in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve ethyl 6-bromobenzo[b]thiophene-2-carboxylate in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

-

Filter the resulting solid and wash it with the reaction solvent.

-

Dry the combined organic filtrate over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography or recrystallization.

Potential Applications and Biological Context

This compound is recognized as a valuable building block in the synthesis of more complex molecules for pharmaceutical applications.[1] Benzothiophene derivatives, in general, are known to exhibit a wide range of biological activities.[4]

A significant potential application of this compound is in the field of proteomics, where it has been identified as a cleavable linker.[3] Cleavable linkers are used to attach probes or tags to proteins for their isolation and subsequent analysis. The linker can then be cleaved under specific conditions to release the protein for identification and characterization by mass spectrometry.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the synthetic pathway from the starting materials to the final product.

Application in Proteomics Workflow

This diagram outlines the general workflow for using a cleavable linker in a proteomics experiment.

References

Physical and chemical properties of (6-bromo-1-benzothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (6-bromo-1-benzothiophen-2-yl)methanol, a versatile intermediate in pharmaceutical and chemical research. This document includes key physical data, chemical reactivity, a detailed synthesis protocol, and its emerging role in proteomics.

Core Physical and Chemical Properties

This compound is a brominated derivative of benzothiophene. The presence of the bromine atom and the hydroxymethyl group makes it a valuable building block for the synthesis of more complex molecules.

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrOS | [1] |

| Molecular Weight | 243.12 g/mol | [1] |

| CAS Number | 374933-76-3 | [2] |

| Melting Point | 107-109 °C | [2] |

| Appearance | Not specified (likely a solid at room temperature) | |

| Solubility | Not explicitly specified, but likely soluble in organic solvents like THF and hexane based on synthesis protocols. | [3] |

| Boiling Point | Not available in the searched literature. |

Chemical Reactivity and Applications

This compound exhibits reactivity at both the hydroxymethyl group and the bromine-substituted aromatic ring, making it a versatile synthetic intermediate.

Key Chemical Reactions:

-

Oxidation: The primary alcohol functional group can be oxidized to the corresponding carboxylic acid using common oxidizing agents.

-

Reduction: The bromo-substituent can be removed via reduction.

-

Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the introduction of diverse functional groups.[4]

Applications in Proteomics:

This compound has been identified as a potential cleavable linker in the field of proteomics.[4] Cleavable linkers are crucial tools for attaching probes or tags to proteins for subsequent analysis, such as identifying protein-protein interactions. The linker can be cleaved under specific conditions to release the bound protein for mass spectrometry analysis.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reduction of Methyl 6-bromobenzo[b]thiophene-2-carboxylate.[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Methyl 6-bromobenzo[b]thiophene-2-carboxylate (Ester 9)

-

Lithium dimethylammonium borohydride (1.0 M solution in THF/hexane)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve Methyl 6-bromobenzo[b]thiophene-2-carboxylate (6.8 g, 25.0 mmol) in anhydrous THF (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add the Lithium dimethylammonium borohydride solution (50 mL, 50.0 mmol, 1.0 M in THF/hexane) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 5 minutes. The reaction is reported to be complete within this timeframe.[3]

-

Purification of the product would typically follow standard organic chemistry techniques such as quenching the reaction, extraction, and chromatography, though specific details were not available in the provided search results.

Yield:

The reported yield for this synthesis is 94%.[3]

Further Research and Characterization

While a synthetic route is available, detailed analytical data for the final compound is not widely published. Commercial suppliers indicate that the compound is analyzed by various spectroscopic methods, but the data itself is not publicly available.[1] For researchers, full characterization using the following techniques is recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the hydroxyl (-OH) group.

-

Mass Spectrometry (MS): To determine the exact mass and fragmentation pattern, confirming the molecular weight and structure.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature linking this compound to the modulation of any particular signaling pathways. Its primary documented biological application is as a tool in proteomics research.[4] Further investigation into its potential biological activities could be a valuable area of research.

Logical Workflow for Proteomics Application

The general workflow for using a cleavable linker like this compound in a proteomics experiment, such as an affinity-purification mass spectrometry (AP-MS) study, is outlined below.

Caption: Generalized workflow for using a cleavable linker in proteomics.

References

An In-Depth Technical Guide to the Synthesis of (6-Bromo-1-benzothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for (6-bromo-1-benzothiophen-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. The described methodology follows a two-step sequence, commencing with the formation of the key intermediate, ethyl 6-bromo-1-benzothiophene-2-carboxylate, followed by its reduction to the target primary alcohol. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to aid in laboratory-scale production.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 6-bromo-1-benzothiophene-2-carboxylic acid, followed by its esterification to yield ethyl 6-bromo-1-benzothiophene-2-carboxylate. The second key step is the reduction of this ethyl ester to the desired product, this compound.

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 6-bromo-1-benzothiophene-2-carboxylate

The initial phase of the synthesis focuses on the preparation of the ethyl ester precursor. This is typically achieved through the esterification of 6-bromo-1-benzothiophene-2-carboxylic acid.

1.1. Synthesis of 6-bromo-1-benzothiophene-2-carboxylic acid

A common method for the synthesis of benzothiophene-2-carboxylic acids involves the hydrolysis of the corresponding ethyl ester. For the chloro-analogue, a general procedure involves dissolving the ethyl ester in ethanol and treating it with a solution of sodium hydroxide. The reaction mixture is stirred overnight at room temperature, followed by acidification to precipitate the carboxylic acid. This method is adaptable for the bromo derivative.

1.2. Esterification of 6-bromo-1-benzothiophene-2-carboxylic acid

The Fischer esterification is a widely used method for converting carboxylic acids to esters.[1][2][3] This acid-catalyzed reaction is an equilibrium process, typically driven to completion by using a large excess of the alcohol.

Experimental Procedure:

-

To a solution of 6-bromo-1-benzothiophene-2-carboxylic acid in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid).

-

Heat the reaction mixture at reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 6-bromo-1-benzothiophene-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of Ethyl 6-bromo-1-benzothiophene-2-carboxylate

The final step in the synthesis is the reduction of the ethyl ester to the primary alcohol, this compound. A high-yielding method for this transformation has been reported.

Experimental Procedure using Lithium Aluminium Hydride (LiAlH₄):

-

Caution: Lithium aluminium hydride is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, prepare a suspension of lithium aluminium hydride in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve ethyl 6-bromo-1-benzothiophene-2-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux to ensure the reaction goes to completion. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and a 15% aqueous solution of sodium hydroxide.

-

Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford this compound.

Quantitative Data

| Step | Reactant | Product | Reagents | Yield | Purity | Reference |

| 1. Esterification | 6-bromo-1-benzothiophene-2-carboxylic acid | Ethyl 6-bromo-1-benzothiophene-2-carboxylate | Ethanol, Acid catalyst | - | >95% | [4] |

| 2. Reduction | Ethyl 6-bromo-1-benzothiophene-2-carboxylate | This compound | Lithium Aluminium Hydride (LiAlH₄), THF | 96.0% | - | [5] |

Data for the esterification step is inferred from general procedures and may vary.

Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations in the synthesis pathway.

Figure 2: Logical flow of the synthesis of this compound.

References

Spectroscopic and Technical Profile of (6-bromo-1-benzothiophen-2-yl)methanol: A Guide for Researchers

Disclaimer: As of December 2025, publicly accessible, experimentally determined spectroscopic data for (6-bromo-1-benzothiophen-2-yl)methanol is limited. This guide is therefore based on established knowledge of benzothiophene derivatives, predicted spectroscopic values, and generalized experimental protocols. Researchers are strongly advised to acquire and verify their own experimental data for this compound.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted data, general experimental methodologies for spectroscopic analysis, and a potential synthetic workflow.

Predicted Spectroscopic Data

Due to the absence of specific experimental data in public databases, the following tables summarize predicted spectroscopic values for this compound. These predictions are based on computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.90 | d | 1H | H-7 |

| ~7.75 | d | 1H | H-4 |

| ~7.40 | dd | 1H | H-5 |

| ~7.20 | s | 1H | H-3 |

| ~4.90 | s | 2H | -CH₂OH |

| ~2.50 | s (broad) | 1H | -OH |

Solvent: CDCl₃. These are estimated values and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-2 |

| ~140.0 | C-7a |

| ~138.0 | C-3a |

| ~128.0 | C-5 |

| ~125.0 | C-4 |

| ~124.0 | C-7 |

| ~122.0 | C-3 |

| ~118.0 | C-6 |

| ~60.0 | -CH₂OH |

Solvent: CDCl₃. These are estimated values and may vary based on experimental conditions.

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~820 | Strong | C-H bend (out-of-plane) |

| ~700 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 242/244 | [M]⁺ (Molecular ion peak with bromine isotope pattern) |

| 213/215 | [M-CHO]⁺ |

| 184 | [M-Br]⁺ |

| 134 | [C₈H₆S]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal.

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Scan Speed: Standard scan rate.

-

Visualizations

The following diagrams illustrate a general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis.

Caption: Relationship between the compound and analytical techniques.

An In-depth Technical Guide to the ¹H and ¹³C NMR of (6-bromo-1-benzothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of (6-bromo-1-benzothiophen-2-yl)methanol. Due to the absence of experimentally verified spectral data in publicly accessible databases, this guide presents predicted ¹H and ¹³C NMR data. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds. This document also outlines detailed experimental protocols for the acquisition of high-quality NMR spectra for this class of molecule.

Predicted ¹H and ¹³C NMR Data

The predicted NMR data for this compound is summarized in the tables below. These tables provide predicted chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals, the coupling constants (J) in Hertz (Hz), and the assignment of each signal to the corresponding nucleus in the molecule.

Table 1: Predicted ¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.85 | d | ~0.8 | 1H | H-7 |

| ~7.65 | d | ~8.5 | 1H | H-4 |

| ~7.40 | dd | ~8.5, ~1.8 | 1H | H-5 |

| ~7.20 | s | - | 1H | H-3 |

| ~4.90 | s | - | 2H | -CH₂- |

| ~2.50 | br s | - | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-2 |

| ~141.5 | C-7a |

| ~138.0 | C-3a |

| ~130.0 | C-5 |

| ~125.0 | C-4 |

| ~124.5 | C-7 |

| ~122.0 | C-3 |

| ~118.0 | C-6 |

| ~62.0 | -CH₂- |

Visualizations

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and a typical experimental workflow for NMR analysis.

Mass Spectrometry of (6-bromo-1-benzothiophen-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (6-bromo-1-benzothiophen-2-yl)methanol. The information presented herein is essential for the characterization, identification, and quantification of this compound in various research and development settings.

Predicted Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information. Due to the presence of bromine, characteristic isotopic patterns are expected for bromine-containing fragments.

| m/z (Predicted) | Ion Formula | Fragment Name/Description | Relative Abundance (Predicted) |

| 242/244 | [C₉H₇BrOS]⁺ | Molecular Ion (M⁺) | Moderate |

| 213/215 | [C₈H₄BrS]⁺ | Loss of CH₂OH | High |

| 185/187 | [C₇H₄Br]⁺ | Loss of COS | Moderate |

| 134 | [C₈H₆S]⁺ | Loss of Br | Moderate |

| 106 | [C₇H₄]⁺ | Loss of Br and S | Low |

| 79/81 | [Br]⁺ | Bromine Isotope | Low |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system is outlined below.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to obtain a final concentration of 10 µg/mL.

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Transfer Line Temperature: 280°C

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-500

-

Scan Rate: 2 scans/second

Data Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

-

Analyze the fragmentation pattern to confirm the structure and identify characteristic ions.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation events lead to the formation of various daughter ions, as depicted in the following diagram.

Caption: Predicted EI-MS fragmentation pathway of this compound.

The Multifaceted Biological Activities of Benzothiophene Derivatives: A Technical Guide for Researchers

Introduction: Benzothiophene, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3] The structural versatility of the benzothiophene nucleus allows for extensive chemical modifications, leading to the development of potent and selective agents for various therapeutic targets.[1] This technical guide provides an in-depth overview of the significant biological activities of benzothiophene derivatives, including their anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and neuroprotective effects. For each area, this guide presents a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers and professionals in drug discovery and development.

Anticancer Activity

Benzothiophene derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxic effects against a wide range of cancer cell lines.[1] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways that are dysregulated in cancer, such as the STAT3 signaling cascade.[4][5][6]

Data Presentation: Anticancer Activity of Benzothiophene Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Compound 16b | U87MG (Glioblastoma) | IC50 | 7.2 µM | [7] |

| HCT-116 (Colon) | IC50 | Not specified | [7] | |

| A549 (Lung) | IC50 | Not specified | [7] | |

| HeLa (Cervical) | IC50 | Not specified | [7] | |

| Compound 15 | Various Cancer Cell Lines | IC50 | 0.33-0.75 µM | [6] |

| Acrylonitrile analog 5 | 60 human cancer cell lines | GI50 | 10–100 nM | |

| Acrylonitrile analog 6 | 60 human cancer cell lines | GI50 | 10–100 nM | |

| Acrylonitrile analog 13 | 60 human cancer cell lines | GI50 | 10–100 nM | |

| IPBT | MDA-MB-231 (Breast) | EC50 | 126.67 µM | [8] |

| HepG2 (Liver) | EC50 | 67.04 µM | [8] | |

| LNCaP (Prostate) | EC50 | 127.59 µM | [8] | |

| Caco-2 (Colon) | EC50 | 63.74 µM | [8] | |

| Panc-1 (Pancreatic) | EC50 | 76.72 µM | [8] | |

| HeLa (Cervical) | EC50 | 146.75 µM | [8] | |

| Ishikawa (Endometrial) | EC50 | 110.84 µM | [8] |

Experimental Protocols:

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of benzothiophene derivatives on cancer cell lines.[9][10][11][12]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Benzothiophene derivative to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well flat-bottom sterile culture plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the benzothiophene derivative in complete culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48-72 hours).[7]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[9][12]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

-

Signaling Pathway Visualization:

Caption: Inhibition of the STAT3 signaling pathway by benzothiophene derivatives.

Antimicrobial Activity

Benzothiophene derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[13] The antimicrobial efficacy is often influenced by the nature and position of substituents on the benzothiophene core.[13]

Data Presentation: Antimicrobial Activity of Benzothiophene Derivatives

| Compound | Microorganism | Activity Metric | Value (µg/mL or µM) | Reference |

| Compound II.b | Staphylococcus aureus (MRSA) | MIC | 4 µg/mL | [14] |

| Compound 3b | Escherichia coli | MIC | 1.11 µM | [15] |

| Pseudomonas aeruginosa | MIC | 1.00 µM | [15] | |

| Salmonella | MIC | 0.54-0.73 µM | [15] | |

| Benzonaptho and tolyl substituted compounds (1e, 1g, 1h) | Gram-positive & Gram-negative bacteria | MIC | 10-20 µg/mL | [16] |

| Various derivatives | Klebsiella pneumoniae | MIC | 20 µg/mL | [16] |

| 12E, 12L, 12J | Staphylococcus aureus | - | High activity | [17] |

| 10, 12K | Antifungal activity | - | Potential use |

Experimental Protocols:

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20]

-

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Benzothiophene derivative to be tested

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum

-

Positive control (growth control, no compound)

-

Negative control (sterility control, no inoculum)

-

Standard antibiotic (e.g., ciprofloxacin, gentamicin)[15]

-

-

Procedure:

-

Compound Preparation: Prepare a stock solution of the benzothiophene derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.[19]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).[18]

-

Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compound, as well as to the positive control wells. Add only broth to the negative control wells.[19]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[18]

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[18]

-

Experimental Workflow Visualization:

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Several benzothiophene derivatives have demonstrated potent anti-inflammatory properties.[21] Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][22]

Data Presentation: Anti-inflammatory Activity of Benzothiophene Derivatives

| Compound | Assay | Target/Model | Activity Metric | Value | Reference | |---|---|---|---|---| | 4a, 4j, 4k, 4q | In vitro COX inhibition | COX-2 | IC50 | 0.31-1.40 µM |[12] | | 4a, 4j, 4k, 4q | Carrageenan-induced rat paw edema | In vivo | % rise in paw volume | 21.1-30.5% at 180 min |[12] | | IPBT | LPS-induced RAW264.7 macrophages | Nitric Oxide Production | - | Significant reduction |[8] |

Experimental Protocols:

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.[8][21][22][23][24]

-

Materials:

-

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a sufficient period before the experiment.

-

Compound Administration: Administer the benzothiophene derivative or the standard drug (e.g., intraperitoneally or orally) to the test groups of rats. Administer the vehicle to the control group.[21]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized edema.[21]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

-

Inhibition of Nitric Oxide (NO) Production in Macrophages

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7]

-

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Benzothiophene derivative

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[7]

-

Compound Treatment: Pre-treat the cells with various concentrations of the benzothiophene derivative for 1 hour.[7]

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[7]

-

Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.[7]

-

Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.[7]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

-

Signaling Pathway Visualization:

Caption: Anti-inflammatory mechanism of benzothiophene derivatives.

Antiviral Activity

Certain benzothiophene derivatives have shown promising antiviral activity against a variety of viruses, including influenza virus and flaviviruses.[1][15][25] Their mechanisms of action can involve targeting viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp), or interfering with viral entry into host cells.[25]

Data Presentation: Antiviral Activity of Benzothiophene Derivatives

| Compound Class | Virus | Assay | Activity Metric | Value | Reference | |---|---|---|---|---| | Benzothiophene analogs | MERS-CoV | Pseudovirus assay | EC50 | 0.95 µM (for 2a-4) |[15] | | Benzothiophene derivatives | Influenza virus | - | - | Active |[1] | | OFB1, OFB3, OFB15 | Dengue, West Nile, Zika viruses | Plaque Reduction Assay | - | Potent activity |[25] |

Experimental Protocols:

Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles following treatment with a potential antiviral compound.[9][26]

-

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero-E6 cells for flaviviruses)[9]

-

Virus stock of known titer

-

Benzothiophene derivative

-

Cell culture medium

-

Agarose or other gelling agent for overlay

-

Crystal violet or other stain for visualizing plaques

-

-

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.[9]

-

Compound Treatment and Infection: Pre-treat the cell monolayer with serial dilutions of the benzothiophene derivative for a specific time. Then, infect the cells with a known amount of virus (to produce a countable number of plaques).[9]

-

Overlay: After the virus adsorption period, remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., agarose) to restrict the spread of progeny virus to adjacent cells. This results in the formation of localized areas of infected cells, or plaques.[9]

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Fix the cells and stain with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.[9]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction in the compound-treated wells compared to the virus control wells. Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.[15]

-

Antidiabetic Activity

Benzothiophene derivatives have been investigated for their potential in the management of diabetes, primarily through the inhibition of key enzymes involved in carbohydrate metabolism, such as α-amylase.[[“]][28]

Data Presentation: Antidiabetic Activity of Benzothiophene Derivatives

| Compound | Target | Activity Metric | Value (µM) | Reference |

| 3b | α-amylase | IC50 | 5.37 ± 0.25 | [28] |

| 3a-p (series) | α-amylase | IC50 | 5.37 ± 0.25 to 29.89 ± 0.68 | [28] |

| 15n | α-amylase | IC50 | 5.00 ± 0.18 | [[“]] |

| 9j | α-amylase | IC50 | 0.88 ± 0.09 | [[“]] |

| 10j | α-amylase | IC50 | 0.61 ± 0.03 | [[“]] |

Experimental Protocols:

α-Amylase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme that breaks down starch into smaller sugars.[5][18][19][26][29]

-

Materials:

-

Procedure:

-

Pre-incubation: Pre-incubate the α-amylase solution with various concentrations of the benzothiophene derivative for a specific time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).[18]

-

Reaction Initiation: Add the starch solution to the enzyme-inhibitor mixture to start the reaction. Incubate for a defined period (e.g., 10-20 minutes).[29]

-

Reaction Termination: Stop the reaction by adding DNSA reagent.[26]

-

Color Development: Boil the mixture for 5-10 minutes to allow for color development. The DNSA reacts with the reducing sugars produced by the enzymatic reaction to form a colored product.[26]

-

Absorbance Measurement: After cooling, measure the absorbance of the solution at 540 nm.[26]

-

Data Analysis: Calculate the percentage of α-amylase inhibition for each concentration of the compound. Determine the IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%.[28]

-

Neuroprotective Effects

Benzothiophene derivatives, particularly those acting as selective estrogen receptor modulators (SERMs), have demonstrated neuroprotective properties in various experimental models.[30] Their mechanisms of action can involve the activation of pro-survival signaling pathways and the modulation of neuroinflammation.[14][[“]][31]

Experimental Protocols:

Neurite Outgrowth Assay

This assay is used to assess the ability of a compound to promote the growth of neurites (axons and dendrites) from neurons, a crucial process for neuronal development and regeneration.[10][11][13][16]

-

Materials:

-

Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

-

Cell culture medium appropriate for neuronal cells

-

Benzothiophene derivative

-

Nerve Growth Factor (NGF) or other neurotrophic factors (as a positive control)

-

Culture plates coated with an appropriate substrate (e.g., poly-D-lysine, laminin)[10]

-

Microscope with imaging capabilities

-

Image analysis software

-

-

Procedure:

-

Cell Seeding: Seed the neuronal cells onto coated culture plates at a suitable density.[10]

-

Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivative. Include positive (e.g., NGF) and negative (vehicle) controls.[11]

-

Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-72 hours).[11]

-

Fixation and Staining: Fix the cells and stain them with a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI) to visualize the cell bodies and neurites.[13]

-

Imaging: Acquire images of the stained cells using a fluorescence microscope or a high-content imaging system.[10]

-

Data Analysis: Use image analysis software to quantify various parameters of neurite outgrowth, such as the number of neurites per cell, the length of the longest neurite, and the total neurite length per cell.[16]

-

Signaling Pathway Visualization:

Caption: Neuroprotective signaling pathways activated by benzothiophene SERMs.

Drug Discovery and Development Workflow

The discovery and development of novel benzothiophene derivatives as therapeutic agents typically follow a structured workflow, from initial library synthesis to preclinical evaluation.[4][6]

Workflow Visualization:

Caption: General workflow for the discovery and development of benzothiophene-based drugs.

Benzothiophene and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential across a multitude of diseases. The extensive research into their anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and neuroprotective properties continues to unveil novel mechanisms of action and promising lead candidates. This technical guide serves as a comprehensive resource for researchers, providing a foundation of quantitative data, detailed experimental methodologies, and an understanding of the key signaling pathways involved. Further exploration and optimization of the benzothiophene scaffold are poised to yield the next generation of innovative therapeutics.

References

- 1. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ias.ac.in [ias.ac.in]

- 18. In vitro α-amylase inhibitory assay [protocols.io]

- 19. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. carrageenan induced paw: Topics by Science.gov [science.gov]

- 25. Identification of Benzothiophene-Derived Inhibitors of Flaviviruses by Targeting RNA-Dependent RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 27. consensus.app [consensus.app]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]

- 30. cdn.caymanchem.com [cdn.caymanchem.com]

- 31. mdpi.com [mdpi.com]

The Medicinal Chemistry Potential of (6-bromo-1-benzothiophen-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide explores the potential applications of a specific, functionalized benzothiophene, (6-bromo-1-benzothiophen-2-yl)methanol, as a core structure in drug discovery and development. While direct biological data on this particular molecule is limited in publicly available literature, its structural features—a bromine atom for further functionalization and a hydroxymethyl group for derivatization—make it a versatile starting material for the synthesis of novel therapeutic agents. This guide will synthesize information on the broader class of 6-bromobenzothiophene and benzothiophene-2-methanol derivatives to highlight its potential in areas such as oncology and kinase inhibition. Detailed experimental protocols, quantitative biological data from related compounds, and diagrammatic representations of relevant signaling pathways and experimental workflows are provided to facilitate further research and application of this promising scaffold.

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

Benzothiophene, a bicyclic aromatic compound composed of a benzene ring fused to a thiophene ring, is considered a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The structural rigidity of the benzothiophene core, combined with the ability to introduce various substituents at different positions, allows for the fine-tuning of physicochemical properties and biological targets.

The subject of this guide, This compound , offers two key points for chemical modification:

-

The 6-bromo position: The bromine atom serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the exploration of structure-activity relationships (SAR) by systematically varying the group at this position.

-

The 2-hydroxymethyl group: This functional group can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to introduce diverse side chains.

These features position this compound as a valuable starting material for the synthesis of libraries of novel compounds for biological screening.

Potential Therapeutic Applications

Based on the known biological activities of structurally related benzothiophene derivatives, this compound is a promising scaffold for the development of agents targeting several key therapeutic areas.

Oncology

Numerous benzothiophene derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms of action are diverse and include the inhibition of crucial cellular processes like cell proliferation and signaling.

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The benzothiophene scaffold has been successfully employed in the design of potent kinase inhibitors. Derivatives of this compound could be synthesized to target various kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases.

Other Potential Applications

Beyond oncology, the benzothiophene core has been explored for its utility in developing:

-

Antimicrobial agents: Benzothiophene derivatives have shown activity against a range of bacterial and fungal pathogens.

-

Anti-inflammatory drugs: The scaffold has been incorporated into molecules targeting inflammatory pathways.

-

Neurological disorder treatments: Certain derivatives have shown promise in the context of neurodegenerative diseases.

Synthesis and Derivatization

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a corresponding carboxylic acid or ester.

General Experimental Protocol: Reduction of Methyl 6-bromobenzo[b]thiophene-2-carboxylate

-

Materials: Methyl 6-bromobenzo[b]thiophene-2-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Diethyl ether, Saturated aqueous sodium sulfate (Na₂SO₄) solution, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

A solution of methyl 6-bromobenzo[b]thiophene-2-carboxylate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon).

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water at 0 °C.

-

The resulting mixture is stirred for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with diethyl ether.

-

The combined organic filtrates are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Derivatization Strategies

The versatility of the this compound scaffold allows for extensive derivatization to explore structure-activity relationships.

Caption: Derivatization strategies for this compound.

Quantitative Biological Data (Representative Examples)

| Compound ID | Target/Assay | Cell Line | IC₅₀ / GI₅₀ (µM) |

| Derivative A | Tubulin Polymerization Inhibition | Various Cancer Cell Lines | 0.01 - 0.1 |

| Derivative B | Kinase X Inhibition | Cancer Cell Line Y | 0.5 |

| Derivative C | Cytotoxicity (MTT Assay) | HCT-116 (Colon) | 2.5 |

| Derivative D | Cytotoxicity (MTT Assay) | HepG2 (Liver) | 5.8 |

Note: The data presented in this table are representative values from studies on various 6-bromobenzothiophene derivatives and are intended to be illustrative of the potential activities. Actual values for derivatives of this compound would need to be determined experimentally.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target protein kinase.

-

Materials: Recombinant target kinase, kinase-specific peptide substrate, kinase buffer, ATP, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a set time.

-

Stop the reaction and measure the amount of ADP produced using the detection reagent. The signal is inversely proportional to kinase inhibition.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

(6-Bromo-1-benzothiophen-2-yl)methanol: A Versatile Scaffold for Pharmaceutical Innovation

For Immediate Release

(6-Bromo-1-benzothiophen-2-yl)methanol , a key heterocyclic building block, is gaining significant traction in the field of medicinal chemistry. Its unique structural features and reactivity profile make it an attractive starting point for the synthesis of a diverse range of therapeutic agents. This technical guide provides an in-depth overview of its synthesis, chemical properties, and its burgeoning role in the development of novel pharmaceuticals. The benzothiophene core is a recognized privileged structure in drug discovery, known to impart a variety of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 374933-76-3 | [3] |

| Molecular Formula | C₉H₇BrOS | [3] |

| Molecular Weight | 243.12 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 107-109 °C | [3] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of ethyl 6-bromo-1-benzothiophene-2-carboxylate. This method has been reported to achieve a high yield of 96%.[4]

Experimental Protocol: Reduction of Ethyl 6-bromo-1-benzothiophene-2-carboxylate

Materials:

-

Ethyl 6-bromo-1-benzothiophene-2-carboxylate

-

Lithium aluminium hydride (LiAlH₄) or Lithium borohydride (LiBH₄)[4]

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), 1M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminium hydride (a slight molar excess) in anhydrous tetrahydrofuran.[5]

-

Addition of Ester: A solution of ethyl 6-bromo-1-benzothiophene-2-carboxylate in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition is controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (typically 1-3 hours) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water, while cooling the flask in an ice bath. This procedure is crucial to safely decompose the excess LiAlH₄ and precipitate the aluminum salts.

-

Work-up: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with ethyl acetate.

-

Extraction: The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.

dot

Caption: Synthetic workflow for this compound.

Applications as a Pharmaceutical Building Block

This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group at the 2-position and the bromine atom at the 6-position are key functional handles that allow for a variety of chemical transformations.

Key Chemical Transformations:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing a route to other functional groups.[6]

-

Etherification: The hydroxyl group can be converted into an ether linkage, a common motif in many drug molecules.

-

Esterification: Reaction with carboxylic acids or their derivatives yields esters, which can be designed as prodrugs or as bioactive molecules themselves.

-

Substitution of Bromine: The bromo group can be replaced by various other functionalities through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.[6] This is a critical step in creating libraries of compounds for structure-activity relationship (SAR) studies.

dot

Caption: Potential chemical transformations of the building block.

Potential Therapeutic Targets and Signaling Pathways

While specific drugs derived directly from this compound are still in the discovery and development phases, the broader class of benzothiophene derivatives has been shown to interact with a range of biological targets. These include:

-

Kinases: Many heterocyclic compounds, including benzothiophenes, are known to be kinase inhibitors. For example, certain benzothiophene derivatives have been identified as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key enzyme in inflammatory signaling pathways.[7]

-

Enzymes in Hormone Pathways: Raloxifene, a well-known drug containing a benzothiophene core, is a selective estrogen receptor modulator (SERM).[8] This highlights the potential for benzothiophene derivatives to modulate hormone signaling.

-

Microtubules: Some complex benzothiophene derivatives have shown antimitotic activity, suggesting they may interfere with microtubule dynamics, a validated target for anticancer drugs.

-

DNA Intercalation and Topoisomerase Inhibition: Certain substituted benzothiophene carboxanilides and quinolones have been evaluated for their DNA binding properties and their ability to inhibit topoisomerases I and II, enzymes critical for DNA replication and repair.[9]

References

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. This compound [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 6. Buy this compound | 374933-76-3 [smolecule.com]

- 7. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 9. Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Protein Interactions: An In-depth Technical Guide to Cleavable Linkers in Proteomics

A Note on Benzothiophene Derivatives: Based on a comprehensive review of current scientific literature, there is no established body of research detailing the use of benzothiophene derivatives as cleavable linkers in proteomics. While the synthesis of benzothiophene compounds is well-documented, their application as cleavable moieties for proteomics analysis is not a reported or common strategy. This guide, therefore, focuses on the well-established and widely utilized classes of cleavable linkers that are central to modern proteomics research.

Introduction

Cleavable linkers are indispensable tools in chemical proteomics, enabling the enrichment and identification of protein-protein interactions, post-translational modifications, and drug targets. By incorporating a selectively severable bond, these linkers allow for the capture of target proteins and their subsequent release under specific conditions, thereby reducing background noise and facilitating analysis by mass spectrometry. This technical guide provides a detailed exploration of the most prevalent chemically cleavable and photocleavable linkers used in proteomics today.

Chemically Cleavable Linkers

Chemically cleavable linkers contain functional groups that can be broken by specific chemical reagents. This class of linkers is valued for the precise control over the cleavage reaction.

Disulfide-Based Linkers

Disulfide bonds are a popular choice for cleavable linkers due to their stability under physiological conditions and their susceptibility to mild reducing agents.[1] This gentle cleavage is crucial for preserving the integrity of protein structures and delicate post-translational modifications.[1]

Cleavage Mechanism: The disulfide bond is readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1]

Quantitative Data Summary:

| Linker Type | Cleavage Reagent | Cleavage Conditions | Efficiency | Advantages | Disadvantages |

| Disulfide | DTT, TCEP | 10-50 mM, RT, 30-60 min[1] | High | Mild, biocompatible conditions; preserves protein integrity.[1] | Premature cleavage in reducing cellular environments; potential for disulfide exchange with cysteine residues.[2] |

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS) using a Disulfide-Based Linker [1]

-

Antibody Immobilization: Conjugate an antibody specific to the protein of interest to a solid support (e.g., agarose beads) using a crosslinker containing a disulfide bond.

-

Cell Lysis: Lyse cells to create a protein lysate.

-

Affinity Purification: Incubate the lysate with the antibody-conjugated beads to capture the protein of interest and its binding partners.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution (Cleavage): Elute the bound protein complexes by incubating the beads with a solution containing 10-50 mM DTT or TCEP for 30-60 minutes at room temperature.

-

Sample Preparation for Mass Spectrometry: Denature the eluted proteins, reduce and alkylate the native disulfide bonds, and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify the proteins.

Workflow Visualization:

Dialkoxydiphenylsilane (DADPS) Linkers

DADPS linkers are acid-labile and have demonstrated high efficiency in proteomics workflows. They offer an alternative to disulfide linkers, particularly when reducing conditions are not desirable.

Cleavage Mechanism: DADPS linkers are cleaved under mild acidic conditions, such as with formic acid.[3]

Quantitative Data Summary:

| Linker Type | Cleavage Reagent | Cleavage Conditions | Efficiency | Advantages | Disadvantages |

| DADPS | Formic Acid | 10% Formic Acid, 0.5 h[3] | High | Mild acidic cleavage; leaves a small mass tag (143 Da) on the labeled protein.[3] | Potential for unwanted side reactions, such as the formation of formate products.[4] |

Experimental Protocol: Peptide-Centric Chemoproteomics with a DADPS Linker [5]

-

Protein Labeling: Treat cells with a pan-reactive cysteine probe containing an alkyne handle (e.g., iodoacetamide alkyne).

-

Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a DADPS-biotin-azide linker to the labeled proteins.

-

Protein Digestion: Digest the proteins into peptides using trypsin.

-

Enrichment: Enrich the biotinylated peptides using streptavidin-coated beads.

-

Cleavage and Elution: Cleave the peptides from the beads using 10% formic acid.

-

LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.

Workflow Visualization:

Azobenzene-Based Linkers

Azobenzene linkers are cleaved under reductive conditions, typically with sodium dithionite.[6] These linkers have been applied in various bioorthogonal proteomic studies.[6][7]

Cleavage Mechanism: The azo bond is reduced by sodium dithionite, leading to cleavage of the linker.[6]

Quantitative Data Summary:

| Linker Type | Cleavage Reagent | Cleavage Conditions | Efficiency | Advantages | Disadvantages |

| Azobenzene | Sodium Dithionite | 50 mM Na₂S₂O₄[3] | Moderate to High | Orthogonal to many other chemical functionalities. | Can result in artifactual modifications on the residual mass of the linker.[8][9] |

Experimental Protocol: Identification of Newly Synthesized Proteins with an Azobenzene Linker [6]

-

Metabolic Labeling: Incorporate an azide- or alkyne-functionalized amino acid analog into newly synthesized proteins in living cells.

-

Cell Lysis and Click Chemistry: Lyse the cells and attach an azobenzene-based biotin affinity tag via CuAAC.

-

Enrichment: Purify the biotin-tagged proteins using streptavidin affinity chromatography.

-

Cleavage and Elution: Elute the captured proteins by cleaving the azobenzene linker with sodium dithionite.

-

Protein Analysis: Identify the eluted proteins by SDS-PAGE and/or mass spectrometry.

Workflow Visualization:

Photocleavable Linkers

Photocleavable linkers offer spatiotemporal control over the release of captured molecules, as cleavage is initiated by light of a specific wavelength. The o-nitrobenzyl (ONB) group is a widely used photocleavable moiety.[10]

o-Nitrobenzyl (ONB) Linkers

ONB-based linkers are cleaved upon UV irradiation, making them valuable for applications requiring precise control over the timing and location of release.[10]

Cleavage Mechanism: Upon absorption of UV light (typically around 365 nm), the nitrobenzyl group undergoes an intramolecular rearrangement that leads to cleavage of the linker.

Quantitative Data Summary:

| Linker Type | Cleavage Condition | Wavelength (nm) | Advantages | Disadvantages |

| o-Nitrobenzyl | UV Irradiation | ~365 | High spatial and temporal control of release. | UV light can be damaging to biological samples; slow reaction kinetics and low photochemical efficiency in some cases.[10] |

Experimental Protocol: Patterned Release of Bioactive Molecules [10][11]

-

Linker Synthesis and Conjugation: Synthesize a hydrophilic o-nitrobenzyl photocleavable linker with reactive groups at each end (e.g., NHS ester and alkyne).[12] Conjugate the linker to a biomolecule of interest (e.g., a peptide or protein) via the NHS ester.

-

Surface Immobilization: Functionalize a surface (e.g., a glass slide) with azide groups and attach the alkyne-containing linker-biomolecule conjugate via a click reaction.

-

Patterned Photocleavage: Use a photomask to selectively irradiate specific regions of the surface with UV light (365 nm).

-

Analysis: The biomolecule is released from the irradiated areas. The patterned surface can then be used for cell culture or other biological assays to study the effect of the patterned release.

Workflow Visualization:

Conclusion

The selection of a cleavable linker is a critical decision in the design of proteomics experiments. Chemically cleavable linkers, such as those based on disulfide, DADPS, and azobenzene moieties, offer robust and specific cleavage under defined chemical conditions. Photocleavable linkers, exemplified by the o-nitrobenzyl group, provide unparalleled spatiotemporal control over the release of target molecules. By understanding the advantages and limitations of each type of linker, researchers can choose the most appropriate tool to effectively interrogate complex biological systems. The continued development of novel cleavable linkers will undoubtedly further enhance the capabilities of chemical proteomics and drive new discoveries in biology and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Cleavable linkers and their application in MS-based target identification - Molecular Omics (RSC Publishing) [pubs.rsc.org]

- 3. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Comparative analysis of cleavable azobenzene-based affinity tags for bioorthogonal chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photocleavable linker for the patterning of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photocleavable linker for the patterning of bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. UQ eSpace [espace.library.uq.edu.au]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds from (6-bromo-1-benzothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-bromo-1-benzothiophen-2-yl)methanol is a versatile bifunctional building block for the synthesis of novel heterocyclic compounds. The benzothiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] This molecule offers two primary points for chemical modification: the bromine atom at the 6-position, which is amenable to palladium-catalyzed cross-coupling reactions, and the hydroxymethyl group at the 2-position, which can be oxidized or otherwise functionalized. These characteristics make it an ideal starting material for generating libraries of diverse compounds for drug discovery and materials science.

Synthetic Strategies and Potential Applications

The strategic functionalization of this compound allows for the exploration of a large chemical space. Key transformations include:

-

Oxidation of the Methanol Group: The primary alcohol can be oxidized to the corresponding aldehyde (6-bromo-1-benzothiophene-2-carbaldehyde) or carboxylic acid. The aldehyde is a versatile intermediate for reactions such as Wittig olefinations, reductive aminations, and condensations to form chalcone-like structures. The carboxylic acid can be converted to a wide array of amides and esters.

-

C-C Bond Formation via Suzuki-Miyaura Coupling: The bromine atom at the 6-position can be readily substituted with various aryl, heteroaryl, or alkyl groups using the Suzuki-Miyaura cross-coupling reaction.[4][5] This allows for the synthesis of biaryl and related structures, which are common motifs in biologically active molecules.

-

C-N Bond Formation via Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the introduction of a wide range of primary and secondary amines at the 6-position.[6][7] This is a powerful method for creating libraries of N-aryl benzothiophene derivatives, which are of significant interest in pharmaceutical research.

The resulting novel compounds have potential applications in several therapeutic areas:

-

Oncology: Benzothiophene derivatives have been shown to act as potent anticancer agents by interfering with tubulin polymerization, similar to combretastatins, leading to mitotic catastrophe and apoptosis.[8] Others function as multi-kinase inhibitors, inducing cell cycle arrest and apoptosis.[9] Additionally, derivatives have been identified as inhibitors of SUMO-specific proteases (SENPs) and antagonists of the Receptor for Advanced Glycation End-products (RAGE), both of which are implicated in cancer progression.[10][11]

-

Metabolic Diseases: Certain benzothiophene derivatives have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), suggesting potential applications in metabolic disorders like maple syrup urine disease.[12]

Experimental Protocols

Protocol 1: Oxidation of this compound to 6-bromo-1-benzothiophene-2-carbaldehyde

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde using manganese dioxide (MnO₂), a mild and selective oxidizing agent.

Materials:

-

This compound

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celite®

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add activated MnO₂ (5.0-10.0 eq).

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-